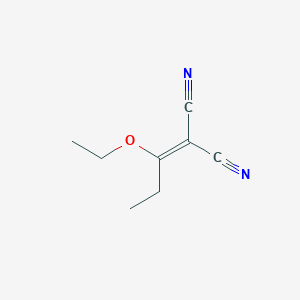

2-(1-Ethoxypropylidene)malononitrile

Descripción general

Descripción

2-(1-Ethoxypropylidene)malononitrile (CAS# 35260-96-9) is a useful research chemical . It has a molecular weight of 150.18 and a molecular formula of C8H10N2O .

Synthesis Analysis

The synthesis of this compound involves a stirred solution of malononitrile in acetic anhydride to which 1,1,1-triethoxypropane is added. The solution is stirred at reflux for 15 hours, cooled, and poured into water. The mixture is then extracted with ether, and the organic extract is washed with aqueous NaHCO3 and then brine .Molecular Structure Analysis

The molecular structure of this compound includes a malononitrile group, which is considered one of the strongest natural electron-withdrawing groups .Chemical Reactions Analysis

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 322.2 ℃ at 760 mmHg and a density of 1.022 g/cm3 .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

One significant application is in Alzheimer’s disease (AD) research, where derivatives of 2-(1-Ethoxypropylidene)malononitrile, such as [18F]FDDNP, have been used in positron emission tomography (PET) to non-invasively monitor the development of neurofibrillary tangles and beta-amyloid plaques in living patients. This innovative approach has shown promise in enhancing diagnostic assessments and monitoring treatment responses in AD patients (Shoghi-Jadid et al., 2002).

Detection of Cyanide in Water

Another notable application is in environmental chemistry, where malononitrile derivatives have been developed as chromogenic and chemodosimeter devices for the highly selective detection of cyanide ions in water. This is crucial for water safety, as cyanide is a potent toxin, and these compounds offer a reliable method for detecting cyanide levels below those set by the World Health Organization for potable water safety (Schramm et al., 2016).

Synthesis of Heterocyclic Systems

In synthetic chemistry, this compound is used in the synthesis of diverse heterocyclic systems. The compound serves as a multifunctional reagent facilitating the construction of complex molecules. Its versatility is highlighted by its role in generating novel heterocyclic compounds, which are crucial in drug development and materials science (Dotsenko et al., 2018).

Fluorescent Probes for Malononitrile Detection

Research into the development of fluorescent probes for detecting malononitrile, a precursor of hydrogen cyanide, showcases another application. These probes, through reaction-based fluorophore generation, enable the sensitive and selective detection of malononitrile in various samples, including environmental and biological contexts. This is critical for monitoring potential health risks and environmental pollution associated with malononitrile use (Jung et al., 2020).

Mass Spectrometry Analysis

In the field of analytical chemistry, malononitrile derivatives are utilized as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) for the analysis of a wide range of compounds, including coordination compounds, organometallics, and macromolecules. This illustrates the adaptability of this compound derivatives in enhancing analytical methodologies for complex molecular characterization (Wyatt et al., 2006).

Mecanismo De Acción

While the specific mechanism of action for 2-(1-Ethoxypropylidene)malononitrile is not detailed in the search results, malononitrile dimer, a related compound, has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Safety and Hazards

While specific safety data for 2-(1-Ethoxypropylidene)malononitrile was not found, malononitrile, a related compound, is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-ethoxypropylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMOSBIOUZALPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282739 | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35260-96-9 | |

| Record name | 35260-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)